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Compound of Interest

Compound Name: 1-Methoxy-2-methyl-2-propanol

Cat. No.: B1581569

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted and expected
spectral data for 1-methoxy-2-methyl-2-propanol, a key chemical intermediate. The
document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, alongside standardized experimental protocols for their acquisition.
This information is crucial for the identification, characterization, and quality control of this
compound in research and development settings.

Predicted Spectral Data

Note: Experimental spectral data for 1-Methoxy-2-methyl-2-propanol is not readily available
in public spectral databases. The following data is predicted based on the known chemical
structure and established principles of chemical spectroscopy.

'H NMR (Proton Nuclear Magnetic Resonance)

e Solvent: CDCls

e Frequency: 400 MHz
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Chemical Shift

Multiplicity Integration Assigned Protons
(ppm)
~3.35 Singlet 3H Methoxy (-OCHs)
~3.20 Singlet 2H Methylene (-CH2-)
~2.50 (broad) Singlet 1H Hydroxyl (-OH)
~1.25 Singlet 6H gem-Dimethyl ¢

C(CHs)2)

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

e Solvent: CDCIs

e Frequency: 100 MHz

Chemical Shift (ppm)

Assigned Carbon

~80.0 Methylene Carbon (-CHz2-O-)
~75.0 Quaternary Carbon (-C(CHs)2-OH)
~60.0 Methoxy Carbon (-OCHs)

~25.0 Methyl Carbons (-C(CHs)z)

IR (Infrared) Spectroscopy
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Functional Group

Wavenumber (cm~12) Intensity .
Assignment
~3400 (broad) Medium O-H Stretch (Alcohol)
~2970, 2880, 2830 Strong C-H Stretch (Alkyl)
C-H Bend (Methylene and
~1465 Medium
Methyl)
~1375, 1365 Medium C-H Bend (gem-Dimethyl)
C-O Stretch (Ether and
~1120 Strong
Alcohol)
MS (Mass Spectrometry)
. Predicted Relative .
m/z (mass-to-charge ratio) . Fragment lon Assignment
Intensity (%)
104 5 [M]* (Molecular lon)
89 60 [M - CH3]*
73 10 [M - OCHs]*
59 100 [CsH70]* (Base Peak)
45 40 [CH20CHs]*
43 30 [CsH7]+

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution is prepared by dissolving approximately 5-10 mg of 1-methoxy-
2-methyl-2-propanol in about 0.7 mL of deuterated chloroform (CDCIs). A small quantity of
tetramethylsilane (TMS) is introduced as an internal standard for chemical shift referencing (0
ppm). This solution is then transferred into a standard 5 mm NMR tube for analysis.

1H NMR Spectroscopy:
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e Instrument: 400 MHz NMR Spectrometer

e Acquisition Parameters:

Number of scans: 16

[¢]

[¢]

Relaxation delay: 1.0 second

[e]

Pulse width: 90°

o

Acquisition time: 4.0 seconds
o Spectral width: -2 to 12 ppm
13C NMR Spectroscopy:
e Instrument: 100 MHz NMR Spectrometer
¢ Acquisition Parameters:
o Number of scans: 1024
o Relaxation delay: 2.0 seconds
o Pulse width: 90°
o Acquisition time: 1.5 seconds
o Spectral width: -10 to 220 ppm

o Proton Decoupling: Broadband decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy

Technique: Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR)
Spectroscopy.

Procedure:
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e The diamond crystal of the ATR accessory is first cleaned using isopropanol, and a
background spectrum is acquired.

e Asingle drop of the neat liquid sample of 1-methoxy-2-methyl-2-propanol is then placed
directly onto the surface of the ATR crystal.

e The infrared spectrum is recorded over a range of 4000 to 400 cm~1.
e Acquisition Parameters:
o Number of scans: 32

o Resolution: 4 cm—!

Mass Spectrometry (MS)

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron lonization (El).
Gas Chromatography (GC) Conditions:

e Column: An HP-5MS (30 m x 0.25 mm x 0.25 um) or a similar non-polar capillary column is
used for separation.

o Carrier Gas: Helium is used as the carrier gas with a constant flow rate of 1.0 mL/min.
 Inlet Temperature: The injector temperature is maintained at 250°C.
e Injection Volume: A 1 puL sample is injected with a split ratio of 50:1.

e Oven Temperature Program: The oven temperature is initially held at 40°C for 2 minutes,
then ramped at a rate of 10°C/min to 200°C, and held at 200°C for a final 2 minutes.

Mass Spectrometry (MS) Conditions:
 lonization Mode: Electron lonization (El) is performed at an energy of 70 eV.
e Source Temperature: The ion source temperature is set to 230°C.

e Quadrupole Temperature: The quadrupole mass analyzer is maintained at 150°C.
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e Mass Range: The detector scans a mass-to-charge ratio (m/z) range of 35 to 300.

Visualization of Analytical Workflow

Workflow for Spectroscopic Analysis of 1-Methoxy-2-methyl-2-propanol

1-Methoxy-2-methyl-2-propanol Sample

Dilution for GC-MS

/

R Ana R Ana FT-IR Analysis GC-MS Analysis

Neat Sample for IR (ATR)

Click to download full resolution via product page

« To cite this document: BenchChem. [Spectroscopic Analysis of 1-Methoxy-2-methyl-2-
propanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581569#1-methoxy-2-methyl-2-propanol-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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